Methyl 3-oxopiperidine-2-carboxylate hydrochloride

Medicinal Chemistry Building Block Selection Fragment-Based Design

Eliminate the Boc deprotection step in your piperidine-based syntheses. Methyl 3-oxopiperidine-2-carboxylate HCl (CAS 1219141-01-1) is supplied as the free-amine hydrochloride salt, enabling direct N-functionalization (alkylation, arylation, sulfonylation) without acid-labile protecting group removal. This fragment-sized building block (MW 193.63) provides two orthogonal handles-the 3-oxo ketone for enolate/aldol chemistry and the methyl ester for hydrolysis/amidation-while the aqueous-soluble HCl form simplifies workup. Key advantages: eliminates TFA exposure risk to the ketone/ester, saves one synthetic step vs. N-Boc analogs, and yields faster methyl ester hydrolysis vs. ethyl ester. Purity ≥95%. For R&D use only.

Molecular Formula C7H12ClNO3
Molecular Weight 193.63 g/mol
CAS No. 1219141-01-1
Cat. No. B13950726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-oxopiperidine-2-carboxylate hydrochloride
CAS1219141-01-1
Molecular FormulaC7H12ClNO3
Molecular Weight193.63 g/mol
Structural Identifiers
SMILESCOC(=O)C1C(=O)CCCN1.Cl
InChIInChI=1S/C7H11NO3.ClH/c1-11-7(10)6-5(9)3-2-4-8-6;/h6,8H,2-4H2,1H3;1H
InChIKeyZUAWUSFFJKIJIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Oxopiperidine-2-Carboxylate Hydrochloride: Core Physicochemical Profile


Methyl 3-oxopiperidine-2-carboxylate hydrochloride is a heterocyclic building block belonging to the 3-oxopiperidine-2-carboxylate ester class, supplied as a hydrochloride salt with molecular formula C₇H₁₂ClNO₃ and a molecular weight of 193.63 g/mol . The compound features a piperidine ring bearing a ketone at the 3-position and a methyl ester at the 2-position, with the ring nitrogen present as a free secondary amine (hydrochloride salt), yielding a computed polar surface area (PSA) of 55.40 Ų and a LogP of 0.61 . It is commercially available from multiple suppliers at purities of 95% or greater, intended exclusively for research and laboratory use as a synthetic intermediate .

Hydrochloride salt of free amine – ready for direct N‑functionalization without deprotection
3‑oxo‑2‑carboxylate regiochemistry provides a non‑lactam ketone for enolate chemistry and reductive amination
Methyl ester offers lower steric demand and faster hydrolysis than the ethyl ester for orthogonal protection strategies

Methyl 3-Oxopiperidine-2-Carboxylate Hydrochloride: Differentiation from Analogs


Within the 3-oxopiperidine carboxylate family, seemingly minor variations in ester chain length, N-protection status, oxo-group position, and salt form produce quantifiable differences in molecular weight, lipophilicity, steric demand, and synthetic reactivity that preclude simple substitution . The target compound occupies a distinct physicochemical niche—its hydrochloride salt of the secondary amine provides aqueous solubility without the need for Boc deprotection, its methyl ester (MW 193.63) offers a smaller steric footprint than the corresponding ethyl ester (MW 207.65), and its 3-oxo-2-carboxylate regiochemistry places the reactive ketone and ester in a specific spatial relationship that differs fundamentally from the 2-oxo-3-carboxylate regioisomer . These differences directly impact reaction conditions, intermediate stability, and downstream synthetic efficiency in multi-step pharmaceutical syntheses [1].

Ethyl ester analog Increased steric hindrance at the ester may reduce reaction rates and alter hydrolysis selectivity compared with the methyl ester.
N‑Boc protected analog Requires an additional Boc deprotection step, adding synthetic burden and potential yield loss; salt‑form handling differs.
2‑oxo‑3‑carboxylate regioisomer The lactam carbonyl shows attenuated ketone electrophilicity, limiting enolate/condensation chemistry available with the 3‑oxo‑2‑carboxylate scaffold.

Methyl 3-Oxopiperidine-2-Carboxylate Hydrochloride: Quantitative Evidence vs. Analogs


Molecular Weight & Steric Footprint: Methyl vs. Ethyl Ester

The target compound, as the methyl ester hydrochloride, has a molecular weight of 193.63 g/mol, which is 14.02 g/mol (approximately 7.2%) lower than the corresponding ethyl ester analog (MW 207.65 g/mol, CAS 1253789-62-6) . This lower molecular weight reduces the steric bulk at the ester position, which can be advantageous in fragment-based drug discovery where lower molecular weight starting points are preferred for lead optimization, and in reactions where the ester undergoes nucleophilic attack or transesterification, where the less hindered methyl ester typically reacts faster than the ethyl ester . The hydrochloride salt form (free NH) of the target compound also confers a molecular weight advantage over N-Boc protected analogs such as Methyl 1-Boc-3-oxopiperidine-2-carboxylate (MW 257.28 g/mol, CAS 122019-53-8), representing a 63.65 g/mol (24.8%) reduction that translates to fewer synthetic steps by eliminating Boc deprotection requirements .

Mol. Weight Comparison
Data to verify
Target HCl salt 193.63 g/mol – 14.0 g/mol lower than ethyl ester (207.65) and 63.7 g/mol lower than N‑Boc analog (257.28).
Supports fragment‑based design and faster ester‑site reactivity.
Vendor‑reported molecular weights; cross‑validation recommended.
Medicinal Chemistry Building Block Selection Fragment-Based Design

Regioisomer Comparison: 3-Oxo-2-Carboxylate vs. 2-Oxo-3-Carboxylate

The target compound bears the ketone at the 3-position and the carboxylate ester at the 2-position of the piperidine ring, a regiochemical arrangement distinct from the commercially available regioisomer Methyl 2-oxopiperidine-3-carboxylate (CAS 106118-94-9, MW 157.17 g/mol, free base) . In the target compound, the ketone is positioned beta to the ring nitrogen and alpha to the ester carbonyl, creating an electronically unique 1,2-dicarbonyl-like motif across the ring, whereas the 2-oxo-3-carboxylate regioisomer places the ketone adjacent to the nitrogen (lactam) and the ester beta to the ketone . This regiochemical difference fundamentally alters the reactivity profile: the target compound presents a ketone that is not part of a lactam and is therefore more electrophilic and amenable to enolate chemistry, reductive amination, and Grignard additions without ring-opening, while the 2-oxo isomer behaves as a cyclic amide (lactam) with attenuated ketone reactivity [1]. The hydrochloride salt form of the target compound (MW 193.63 with HCl) versus the free base form of the 2-oxo regioisomer (MW 157.17) further differentiates their handling and solubility properties in aqueous reaction media .

Regiochemistry Comparison
Class‑level inference
Target: 3‑oxo‑2‑carboxylate (non‑lactam ketone). Comparator: 2‑oxo‑3‑carboxylate (lactam carbonyl).
Regiochemistry dictates ketone electrophilicity and broadens enolate/condensation scope.
Structural inference; experimental validation advised for specific transformations.
Regioselective Synthesis Heterocyclic Chemistry Scaffold Diversification

Salt Form Advantage: Hydrochloride vs. N-Boc Analog

The target compound is supplied as the hydrochloride salt of the free secondary amine, in contrast to N-Boc protected analogs such as Methyl 1-Boc-3-oxopiperidine-2-carboxylate (CAS 122019-53-8) where the piperidine nitrogen is capped with a tert-butoxycarbonyl group . The hydrochloride form provides two quantitative advantages for procurement: (1) it eliminates the need for a Boc deprotection step (typically requiring TFA or HCl in dioxane, with associated yield losses of 5-15% and purification burden) prior to N-functionalization, thereby reducing the synthetic step count by one and improving overall yield; and (2) the hydrochloride salt enhances aqueous solubility and crystallinity compared to the neutral N-Boc analog, facilitating handling, weighing, and dissolution in polar reaction media . The computed physicochemical profile of the target compound (LogP 0.61, PSA 55.40) reflects a balanced hydrophilic-lipophilic character suitable for both aqueous and organic reaction conditions, whereas the N-Boc analog (MW 257.28, C₁₂H₁₉NO₅) is significantly more lipophilic due to the tert-butyl group, which may limit its utility in aqueous-phase transformations .

Salt Form Advantage
Data to verify
Free NH·HCl eliminates Boc deprotection step; estimated 5–15% yield improvement vs N‑Boc analog.
Reduces synthetic steps and avoids acidic deprotection conditions.
Yield estimates based on standard protocols; lot‑specific validation recommended.
N-Functionalization Protecting Group Strategy Synthetic Efficiency

Ester Hydrolysis Selectivity: Methyl Ester vs. Free Carboxylic Acid

The target compound's methyl ester functionality provides a protected carboxylate that can be selectively hydrolyzed under controlled conditions to reveal the free 3-oxopiperidine-2-carboxylic acid (CAS 925890-01-3, MW 143.14) . The methyl ester offers a balance of stability during multi-step syntheses and lability under mild basic hydrolysis (LiOH/THF/H₂O or NaOH/MeOH) that is distinct from both the more acid-labile tert-butyl esters and the more resistant ethyl esters . Methyl esters generally hydrolyze approximately 1.5-3x faster than ethyl esters under alkaline conditions due to reduced steric hindrance at the carbonyl carbon, enabling shorter reaction times and milder conditions that preserve the acid-sensitive 3-oxo functionality and the piperidine ring [1]. This controlled deprotection capability is critical when the carboxylate must be revealed late in a synthetic sequence for subsequent amide coupling or peptide bond formation in peptidomimetic drug discovery programs .

Ester Hydrolysis Rate
Class‑level inference
~1.5–3× faster alkaline hydrolysis vs ethyl ester
Enables milder, faster late‑stage deprotection with reduced side reactions.
Rate estimates from class‑level principles; scaffold‑specific kinetics not published.
Orthogonal Protection Ester Hydrolysis Peptidomimetic Synthesis

Methyl 3-Oxopiperidine-2-Carboxylate Hydrochloride: Key Applications


Fragment-Based Drug Discovery: Low-MW Piperidine Scaffolds

The compound's molecular weight of 193.63 g/mol positions it favorably as a fragment-sized building block (MW <250 Da) for FBDD campaigns . Its lower molecular weight compared to the ethyl ester analog (207.65 g/mol) and the N-Boc analog (257.28 g/mol) provides better ligand efficiency metrics, while the free NH (HCl salt) and methyl ester offer two orthogonal functionalization handles—N-alkylation/acylation and ester hydrolysis/amidation—without requiring protecting group manipulations . The computed LogP of 0.61 and PSA of 55.40 indicate drug-like physicochemical properties within favorable ranges for fragment optimization [1].

Multi-Step Synthesis: Direct N-Functionalization Without Deprotection

For synthetic routes where the piperidine nitrogen must be elaborated early in the sequence (e.g., N-arylations, N-sulfonylations, or reductive aminations), the hydrochloride salt form eliminates the Boc deprotection step required for N-Boc protected analogs . This saves one synthetic step, avoids TFA or strong acid exposure that could degrade the 3-oxo functionality or the methyl ester, and improves overall yield by an estimated 5-15% by eliminating deprotection-related losses . The aqueous solubility conferred by the hydrochloride salt also facilitates reaction setup in polar solvent systems and simplifies aqueous workup procedures [1].

3-Substituted Piperidine Synthesis via Enolate/Ketone Chemistry

The 3-oxo-2-carboxylate regiochemistry places a non-lactam ketone at the 3-position, enabling enolate formation, aldol condensations, Wittig reactions, and reductive aminations that are unavailable with the 2-oxo-3-carboxylate regioisomer (lactam carbonyl) . This ketone reactivity, combined with the methyl ester at the 2-position, allows for sequential or orthogonal functionalization of both the ketone and ester positions, providing a versatile entry point for generating diverse 2,3-disubstituted piperidine libraries relevant to CNS drug discovery and other therapeutic areas . The hydrochloride salt form ensures the secondary amine remains protonated and non-nucleophilic during ketone-directed transformations, preventing unwanted N-alkylation side reactions [1].

Peptidomimetic Scaffold Construction: Orthogonal Carboxylate Protection

In peptidomimetic programs where the piperidine ring serves as a conformationally constrained amino acid surrogate, the methyl ester provides a protected carboxylate that can be carried through multiple synthetic steps and selectively deprotected late in the synthesis for amide bond formation . The methyl ester hydrolyzes more rapidly than the ethyl ester under mild basic conditions, enabling shorter reaction times and reduced risk of epimerization or ketone degradation, which is critical when constructing stereochemically complex peptidomimetics . The hydrochloride salt of the secondary amine further allows direct incorporation into peptide coupling sequences without prior N-deprotection, streamlining the synthetic route compared to N-Boc protected alternatives [1].

Application
Selection Property
Validation Focus
Fragment‑based library design
Low molecular weight & steric profile
Fragment library compatibility & lead optimization fit
Direct N‑functionalization routes
Free amine hydrochloride salt
Elimination of Boc deprotection; yield and purity assessment
3‑substituted piperidine diversification
Non‑lactam 3‑oxo group reactivity
Enolate/ketone chemistry scope; regiochemical integrity
Peptidomimetic scaffold assembly
Methyl ester orthogonal protection
Controlled hydrolysis conditions; late‑stage amide coupling efficiency
Quote Request

Request a Quote for Methyl 3-oxopiperidine-2-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.